molecular formula C7H8N4 B13099268 3-Methyl-4H-pyrimido[2,1-c][1,2,4]triazine

3-Methyl-4H-pyrimido[2,1-c][1,2,4]triazine

Katalognummer: B13099268
Molekulargewicht: 148.17 g/mol
InChI-Schlüssel: FIUMJINOJBZHOF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Methyl-4H-pyrimido[2,1-c][1,2,4]triazine is a heterocyclic compound that belongs to the class of pyrimidotriazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a pyrimidine ring fused with a triazine ring, with a methyl group attached at the 3-position.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4H-pyrimido[2,1-c][1,2,4]triazine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of 4-amino-3-methyl-1,2,4-triazine with formamide under reflux conditions can yield this compound . Another method involves the use of dimethylformamide (DMF) as a solvent and heating the reaction mixture to achieve cyclization .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

3-Methyl-4H-pyrimido[2,1-c][1,2,4]triazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups in the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce reduced forms of the compound with altered functional groups .

Wissenschaftliche Forschungsanwendungen

3-Methyl-4H-pyrimido[2,1-c][1,2,4]triazine has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 3-Methyl-4H-pyrimido[2,1-c][1,2,4]triazine involves its interaction with specific molecular targets and pathways. For instance, the compound may inhibit certain enzymes or proteins involved in cellular processes, leading to its biological effects. Molecular docking studies have shown that the compound can bind to active sites of enzymes, thereby modulating their activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-Methyl-4H-pyrimido[2,1-c][1,2,4]triazine is unique due to its specific structural configuration and the presence of a methyl group at the 3-position. This structural feature contributes to its distinct chemical reactivity and biological properties, making it a valuable compound for various scientific and industrial applications.

Eigenschaften

Molekularformel

C7H8N4

Molekulargewicht

148.17 g/mol

IUPAC-Name

3-methyl-4H-pyrimido[2,1-c][1,2,4]triazine

InChI

InChI=1S/C7H8N4/c1-6-5-11-4-2-3-8-7(11)10-9-6/h2-4H,5H2,1H3

InChI-Schlüssel

FIUMJINOJBZHOF-UHFFFAOYSA-N

Kanonische SMILES

CC1=NN=C2N=CC=CN2C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.